An In-depth Technical Guide to 1-Amino-3-ethylpiperidin-4-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Amino-3-ethylpiperidin-4-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-Amino-3-ethylpiperidin-4-ol is not widely documented in publicly available scientific literature. This guide is based on a hypothesized structure derived from its chemical name and provides predicted physicochemical properties and a putative synthetic pathway based on established chemical principles and analogous structures.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the novel compound, 1-Amino-3-ethylpiperidin-4-ol. While direct experimental data for this specific molecule is scarce, this document will extrapolate its chemical structure, predict its physicochemical characteristics, and propose a viable synthetic route, drawing upon established methodologies for the synthesis of substituted piperidines.[2][3]
Chemical Structure and Stereochemistry
The name 1-Amino-3-ethylpiperidin-4-ol implies a piperidine ring substituted with an amino group at the nitrogen atom (position 1), an ethyl group at position 3, and a hydroxyl group at position 4.
Hypothesized Structure
The proposed structure of 1-Amino-3-ethylpiperidin-4-ol is as follows:
Caption: Hypothesized chemical structure of 1-Amino-3-ethylpiperidin-4-ol.
Stereoisomerism
The structure of 1-Amino-3-ethylpiperidin-4-ol possesses two chiral centers at positions C3 and C4. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). These diastereomeric pairs are also referred to as cis and trans isomers, depending on the relative orientation of the ethyl and hydroxyl groups. The specific stereochemistry is expected to significantly influence the biological activity of the molecule.
Physicochemical Properties (Predicted)
The physicochemical properties of 1-Amino-3-ethylpiperidin-4-ol have been predicted based on the analysis of structurally related compounds. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₁₆N₂O | Based on the hypothesized structure. |
| Molecular Weight | 144.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar substituted piperidinols, such as 1-Ethyl-3-piperidinol, are described as liquids.[4] |
| Boiling Point | ~220-240 °C | Extrapolated from related structures. For example, N-Ethyl-3-piperidinol has a boiling point of 92-94 °C at 2 mmHg.[5] |
| Melting Point | Not applicable (liquid at room temp) | Based on the predicted liquid state. |
| Solubility | Soluble in water and polar organic solvents | The presence of the amino and hydroxyl groups is expected to confer good water solubility. 1-Ethyl-3-piperidinol is soluble in water and various organic solvents.[4] |
| pKa | ~9-10 for the piperidine nitrogen | The piperidine ring nitrogen is basic. The pKa of the conjugate acid of piperidine is 11.22. Substituents will influence this value. |
| LogP | < 1.0 | The polar amino and hydroxyl groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. For comparison, some aminoethyl-substituted piperidines have low logD7.4 values.[6][7] |
Proposed Synthetic Pathway
The synthesis of 1-Amino-3-ethylpiperidin-4-ol can be envisioned through a multi-step pathway starting from commercially available precursors. The following proposed synthesis leverages established reactions for the formation of substituted piperidine rings.[2][8]
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected 3-ethyl-4-oxopiperidine precursor. The N-amino group can be introduced in the final steps.
Caption: Retrosynthetic analysis of 1-Amino-3-ethylpiperidin-4-ol.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-Benzyl-3-ethyl-4-oxopiperidine
This step involves a Michael addition of ethylmagnesium bromide to a protected 4-pyridone, followed by reduction. A more direct, albeit potentially lower-yielding, approach would be the alkylation of a pre-formed piperidone. A well-established method for synthesizing 4-piperidones involves the Dieckmann condensation.[2]
Step 2: Reduction of the Ketone
The ketone at the C4 position is reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄). This reaction will likely produce a mixture of cis and trans diastereomers, which may require separation by chromatography.
-
Protocol: To a solution of 1-benzyl-3-ethyl-4-oxopiperidine in methanol at 0 °C, add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.
Step 3: Debenzylation to form 3-Ethylpiperidin-4-ol
The N-benzyl protecting group is removed via catalytic hydrogenation.
-
Protocol: Dissolve the N-benzylpiperidine from the previous step in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.
Step 4: N-amination of 3-Ethylpiperidin-4-ol
The final step involves the introduction of the amino group at the piperidine nitrogen. This can be achieved by reacting the secondary amine with a suitable aminating agent, such as hydroxylamine-O-sulfonic acid or through a two-step process involving nitrosation followed by reduction.[9][10]
-
Protocol (using Hydroxylamine-O-sulfonic acid): To a solution of 3-ethylpiperidin-4-ol in an aqueous alkaline solution, add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid dropwise while maintaining the temperature.[9] The reaction progress should be monitored carefully. After completion, the product can be isolated by extraction and purified by chromatography.
Caption: Proposed synthetic workflow for 1-Amino-3-ethylpiperidin-4-ol.
Potential Applications in Drug Development
Substituted piperidines are prevalent in a wide range of pharmaceuticals, acting on various biological targets.[1] The structural features of 1-Amino-3-ethylpiperidin-4-ol, specifically the presence of a basic nitrogen, a hydrogen bond donor/acceptor hydroxyl group, and a lipophilic ethyl group, suggest several potential areas of pharmacological interest.
-
Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in CNS-active drugs. The predicted physicochemical properties of 1-Amino-3-ethylpiperidin-4-ol, such as its potential to be protonated at physiological pH, may allow it to interact with aminergic G protein-coupled receptors (GPCRs).
-
Analgesics: Certain 4-hydroxy-piperidine derivatives have been investigated as intermediates for morphine-like analgesics.[11]
-
Antidepressants: 1-amino-4-aryl-4-piperidinols have been explored as potential antidepressants.[12]
Further research, including synthesis, purification of stereoisomers, and comprehensive biological screening, is necessary to elucidate the specific pharmacological profile of 1-Amino-3-ethylpiperidin-4-ol.
Conclusion and Future Directions
This technical guide has presented a detailed overview of the hypothesized structure, predicted physicochemical properties, and a plausible synthetic route for the novel compound 1-Amino-3-ethylpiperidin-4-ol. While experimental data for this specific molecule is currently lacking, the information provided, based on well-established chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in exploring this and other novel substituted piperidines.
Future work should focus on the successful synthesis and characterization of 1-Amino-3-ethylpiperidin-4-ol and its individual stereoisomers. Subsequent pharmacological evaluation will be crucial in determining its potential as a lead compound in drug discovery programs.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. [Link]
- Synthesis of 1-aminopiperidine.
- Process for preparing N-amino piperidine hydrochloride.
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. [Link]
-
3-[ethyl(propyl)amino]piperidin-4-ol. AA Blocks. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. SpringerLink. [Link]
- 4-hydroxy-piperidine derivatives and their preparation.
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]
-
Piperidine. Wikipedia. [Link]
-
cis-4-Amino-1-benzylpiperidin-3-ol — Chemical Substance Information. NextSDS. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
1-amino-4-aryl-4-piperidinols as potential antidepressants. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 5. N-Ethyl-3-piperidinol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 10. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 11. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 12. 1-amino-4-aryl-4-piperidinols as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
